REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].Br[CH2:6][CH2:7][CH2:8][C:9]#[N:10]>C(O)C>[OH:2][CH2:1][CH2:3][NH:4][CH:8]([CH2:7][CH3:6])[C:9]#[N:10]
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
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C(O)CN
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Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
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Type
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DISTILLATION
|
Details
|
purify by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(C#N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |